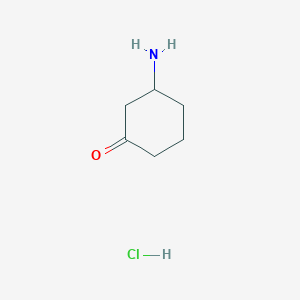

3-Aminocyclohexanone hydrochloride

CAS No.: 1956309-56-0

Cat. No.: VC8252136

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956309-56-0 |

|---|---|

| Molecular Formula | C6H12ClNO |

| Molecular Weight | 149.62 |

| IUPAC Name | 3-aminocyclohexan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H |

| Standard InChI Key | LIOWOXUFDMWURT-UHFFFAOYSA-N |

| SMILES | C1CC(CC(=O)C1)N.Cl |

| Canonical SMILES | C1CC(CC(=O)C1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered cyclohexane ring with an amine (-NH₂) group at the third carbon and a ketone (-C=O) group at the first position. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-aminocyclohexan-1-one; hydrochloride | |

| Molecular Formula | C₆H₁₂ClNO | |

| Molecular Weight | 149.62 g/mol | |

| SMILES | C1CC(CC(=O)C1)N.Cl |

Physical Characteristics

-

Solubility: Highly soluble in water and polar organic solvents such as methanol and ethanol.

-

Storage: Requires storage in a cool, dry environment (<15°C) under inert gas to prevent degradation .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthesis route involves reductive amination of 1,3-cyclohexanedione:

-

Reductive Amination: Reacting 1,3-cyclohexanedione with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen gas with a palladium catalyst) yields 3-aminocyclohexanone.

-

Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving crystallinity and stability .

Industrial-Scale Production

Industrial methods utilize continuous flow reactors to optimize yield and purity. Key advantages include:

-

Precise control of temperature and pressure.

-

Reduced environmental impact through efficient reagent use.

-

Scalability for high-volume production, with reported yields exceeding 80% .

Applications in Pharmaceutical and Organic Chemistry

Synthetic Intermediate

The compound serves as a precursor in asymmetric synthesis and chiral resolution processes. Examples include:

-

Chiral Building Blocks: Used to synthesize enantiomerically pure pharmaceuticals, such as antidepressants and anticonvulsants .

-

Heterocyclic Compounds: Facilitates the production of pyrrolidines and piperidines via cyclization reactions .

Recent Advancements and Research Directions

Asymmetric Synthesis Innovations

Recent patents (e.g., CN112574046A) highlight novel catalytic methods for producing enantiomerically enriched derivatives. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume